N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 4-ethoxyphenyl moiety, while position 1 of the dihydropyridine ring is substituted with a 3-methylbenzyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-19-11-9-18(10-12-19)23-21(25)20-8-5-13-24(22(20)26)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBPYLCXIQJAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to four analogs with shared dihydropyridine-carboxamide backbones but divergent substituents (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Physicochemical Properties
- Lipophilicity: The target compound’s ethoxy and methylbenzyl groups confer higher logP values than BMS-777607, which has polar amino and fluorine substituents. This may favor blood-brain barrier penetration but increase hepatotoxicity risk.
- Solubility : DM-20’s methoxy and trifluoromethyl groups balance lipophilicity with moderate aqueous solubility, whereas the chlorobiphenyl analog’s rigid structure likely reduces solubility .
Biological Activity
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : CHNO
- Molecular Weight : 314.39 g/mol
- Functional Groups : Dihydropyridine, carboxamide, and ethoxyphenyl groups.
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological properties:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, one analogue demonstrated complete tumor stasis in a gastric carcinoma xenograft model, suggesting its potential as an anticancer agent .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of Met kinase, which is implicated in various cancers. Modifications to its structure have improved potency and selectivity for this target .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although specific mechanisms remain to be elucidated.
Research Findings
A summary of relevant case studies and findings includes:
Case Study 1: Anticancer Efficacy
In a preclinical study involving human gastric carcinoma models, an analogue of this compound was administered orally. Results showed significant inhibition of tumor growth compared to control groups, indicating its potential for further development in cancer therapy .
Case Study 2: Kinase Inhibition Profile
Research focused on the compound's ability to inhibit various kinases revealed that it selectively targets Met kinase with an IC50 value significantly lower than existing inhibitors. This selective inhibition suggests potential applications in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
